molecular formula C4H5N3O4 B12359334 5-Nitro-1,3-diazinane-2,4-dione

5-Nitro-1,3-diazinane-2,4-dione

Cat. No.: B12359334
M. Wt: 159.10 g/mol
InChI Key: JWNSFESVPQPBGS-UHFFFAOYSA-N
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Description

5-Nitro-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It is part of the diazinane family, which consists of a six-membered ring with two nitrogen atoms. The compound is characterized by the presence of a nitro group at the 5-position and carbonyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,3-diazinane-2,4-dione typically involves the nitration of 1,3-diazinane-2,4-dione. This can be achieved by treating 1,3-diazinane-2,4-dione with a nitrating agent such as nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 5-Amino-1,3-diazinane-2,4-dione.

    Substitution: Various substituted diazinane derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-1,3-diazinane-2,4-dione involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazinane-2,4-dione: Lacks the nitro group and has different reactivity and applications.

    5-Nitro-1,2,4-triazole-3-one: Another nitro-containing heterocycle with different structural features and applications.

    5-Nitro-1,2,3-triazole: Similar nitro group but different ring structure and properties.

Uniqueness

5-Nitro-1,3-diazinane-2,4-dione is unique due to its specific ring structure and the presence of both nitro and carbonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-nitro-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h2H,1H2,(H2,5,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNSFESVPQPBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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